

A Comprehensive Technical Guide to 3-acetyl-1H-pyrazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-acetyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1340288

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This technical guide provides an in-depth overview of **3-acetyl-1H-pyrazole-5-carboxylic acid**, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its molecular structure, chemical properties, and synthesis protocols.

Molecular Structure and IUPAC Name

3-acetyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an acetyl group and a carboxylic acid group. The pyrazole ring is a five-membered aromatic ring with two adjacent nitrogen atoms.

The standard IUPAC name for this compound is **3-acetyl-1H-pyrazole-5-carboxylic acid**.^[1] It is important to note that due to tautomerism inherent in pyrazole rings, where the proton on the nitrogen can reside on either nitrogen atom, the compound can also be named 5-acetyl-1H-pyrazole-3-carboxylic acid. The canonical SMILES representation is CC(=O)c1cc(nn1)C(=O)O.^[2]

Below is a diagram of the molecular structure.

Caption: Molecular structure of **3-acetyl-1H-pyrazole-5-carboxylic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-acetyl-1H-pyrazole-5-carboxylic acid** is presented in the table below. This data is essential for its application in synthesis and for understanding its behavior in various chemical environments.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1][2][3][4]
Molecular Weight	154.12 g/mol	[2][3]
Appearance	Solid	[1][3]
Purity	95% - 99.93%	[1][5]
Density	1.467 g/cm ³	[2]
Boiling Point	479.2°C	[2]
Flash Point	243.6°C	[2]
Storage Temperature	2-8°C or Room Temperature	[1][4][6]
InChI Key	HFBWRCZRDIVAMQ- UHFFFAOYSA-N	[1][3]
Canonical SMILES	CC(=O)C1=CC(=NN1)C(O)=O	[2]

Role in Pharmaceutical Synthesis

3-acetyl-1H-pyrazole-5-carboxylic acid is a crucial intermediate in the synthesis of advanced pharmaceutical compounds.[2] Notably, it serves as a key starting material for the production of Darolutamide.[7] Darolutamide is a potent anti-androgen medication used for the treatment of prostate cancer.[7] The structural integrity and purity of this pyrazole derivative are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

The diagram below illustrates the position of **3-acetyl-1H-pyrazole-5-carboxylic acid** as a key building block in the synthesis of Darolutamide.



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Caption: Role as a key intermediate in the synthesis of Darolutamide.

Experimental Protocol: Synthesis

Several methods for the synthesis of **3-acetyl-1H-pyrazole-5-carboxylic acid** have been reported.[2] A common and effective laboratory-scale synthesis involves the reaction of 3,3-dimethoxybutane-2-one with diethyl oxalate, followed by cyclization with hydrazine.[5][7]

Materials:

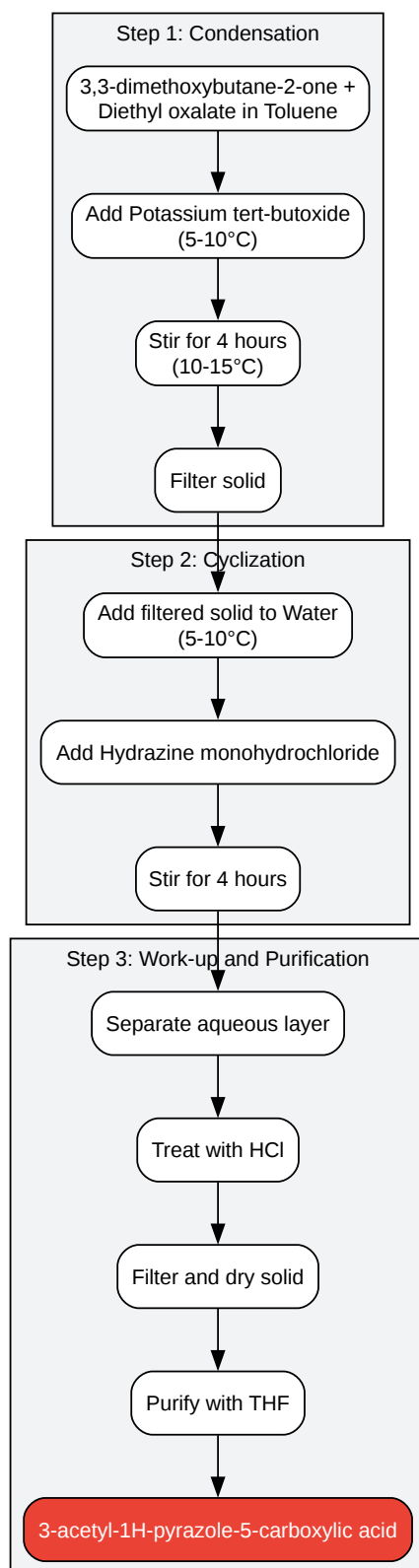
- 3,3-dimethoxybutane-2-one
- Toluene
- Potassium tert-butoxide
- Diethyl oxalate
- Hydrazine monohydrochloride
- Water
- Hydrochloric acid
- Tetrahydrofuran (THF)

Procedure:

- **Condensation:** A mixture of 3,3-dimethoxybutane-2-one (100 g) in toluene (1000 ml) is pre-cooled to 5-10°C. Potassium tert-butoxide (102 g) is added portion-wise, and the mixture is stirred for 45 minutes. Diethyl oxalate (132 g) is then added at 10-15°C, and stirring continues for 4 hours. The resulting solid is filtered.[5]
- **Cyclization:** The filtered solid is added to water (3000 ml) and cooled to 5-10°C. A solution of hydrazine monohydrochloride (51.8 g) is slowly added, and the mixture is stirred for 4 hours. [5]

- **Work-up and Purification:** The aqueous layer is separated from the organic layer. The aqueous layer is treated with hydrochloric acid at 20-25°C and then heated to 25-30°C and stirred for 4 hours. The solid is filtered and dried. The obtained solid is then mixed with tetrahydrofuran (300 ml) and heated to 50-55°C for 60 minutes. After cooling to 25-30°C and stirring for 3 hours, the solid is filtered and dried to yield 5-acetyl-1H-pyrazole-3-carboxylic acid with a purity of 99.93% by HPLC.[5]

The following workflow diagram summarizes the key steps in the synthesis process.



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Caption: Workflow for the synthesis of **3-acetyl-1H-pyrazole-5-carboxylic acid**.

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